5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-
Overview
Description
5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Scientific Research Applications
5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in inflammation and other biological processes .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function .
Biochemical Pathways
It is known that similar compounds can influence various signal transduction pathways regulating genes involved in inflammation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It is suggested that the compound may have potential therapeutic effects based on its interaction with its targets .
Biochemical Analysis
Biochemical Properties
5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrazonoyl halides, leading to the formation of 1,3,4-thiadiazole derivatives
Cellular Effects
The effects of 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit antimicrobial activity against various microorganisms, including E. coli and B. mycoides . These effects highlight the compound’s potential as an antimicrobial agent and its impact on cellular health and function.
Molecular Mechanism
At the molecular level, 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s interaction with hydrazonoyl halides, for instance, results in the formation of thiadiazole derivatives, which have shown significant antimicrobial properties . Understanding these molecular mechanisms is essential for developing new therapeutic agents based on this compound.
Dosage Effects in Animal Models
The effects of 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- vary with different dosages in animal models. Studies have indicated that the compound exhibits antimicrobial activity at specific concentrations, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in medical applications.
Metabolic Pathways
5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the formation of thiadiazole derivatives highlights its potential impact on metabolic processes and its applications in medicinal chemistry
Transport and Distribution
The transport and distribution of 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- within cells and tissues are critical for understanding its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions are essential for determining the compound’s efficacy and potential side effects in therapeutic applications.
Subcellular Localization
The subcellular localization of 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for developing targeted therapies and optimizing its use in biomedical research.
Preparation Methods
The synthesis of 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- typically involves the reaction of 2-methyl-4-[(3-nitrophenyl)methylene]-4H-oxazol-5-one with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: Condensation reactions can occur with aldehydes or ketones to form larger molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- can be compared with other similar compounds, such as:
Thiadiazoles: These compounds are known for their antimicrobial properties and are used in medicinal chemistry.
The uniqueness of 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-3-2-4-9(5-8)13(15)16/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNNCLKVUMXLSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327091 | |
Record name | 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57731-07-4 | |
Record name | 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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